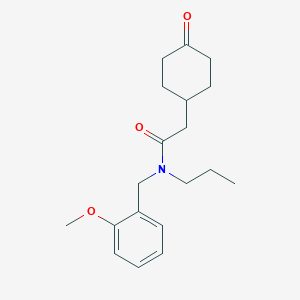![molecular formula C15H20ClN3O3 B3920015 N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide CAS No. 6215-82-3](/img/structure/B3920015.png)
N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as CBME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzylamine derivatives and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CBME involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. It acts by binding to the active site of the target molecule and blocking its activity, thereby preventing the disease from progressing.
Biochemical and Physiological Effects:
CBME has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. It has also been found to exhibit potent anticancer activity, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBME has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has certain limitations, including its limited solubility in water and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on CBME, including the development of more potent and selective analogs, the identification of new disease targets, and the exploration of its potential applications in material science. Additionally, further studies are needed to understand its mechanisms of action and to optimize its pharmacokinetic properties for use in clinical settings.
Conclusion:
In conclusion, CBME is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, drug discovery, and material science, make it a promising candidate for further research and development. Further studies are needed to understand its mechanisms of action and to optimize its pharmacokinetic properties for use in clinical settings.
Aplicaciones Científicas De Investigación
CBME has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent biological activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-3-1-12(2-4-13)11-18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBAFVJGBDIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390091 | |
| Record name | STK168782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide | |
CAS RN |
6215-82-3 | |
| Record name | STK168782 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-fluorophenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B3919935.png)
![2-ethyl-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919940.png)
![N-[2-(dimethylamino)ethyl]-1-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-indole-3-carboxamide](/img/structure/B3919943.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919963.png)

![N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919979.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]acrylonitrile](/img/structure/B3919984.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919992.png)
![1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B3919993.png)
![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920006.png)
![methyl (3-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3920010.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920013.png)
![N'-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}isonicotinohydrazide](/img/structure/B3920022.png)
